(2S)-2-amino-2-phenylpropanoic acid
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Overview
Description
Scientific Research Applications
Optical Resolution and Synthesis
Optical resolution techniques have been applied to obtain optically active forms of (2S)-2-amino-2-phenylpropanoic acid derivatives, which are crucial for the synthesis of specific pharmaceutical compounds. For example, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid involved optical resolution using resolving agents, followed by hydrolysis to yield the desired optically pure acids (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).
Computational Peptidology
Computational methods have been employed to study the molecular properties and reactivity descriptors of antifungal tripeptides containing this compound derivatives. This approach aids in understanding their biological activity and optimizing their design for pharmaceutical applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Asymmetric Syntheses
Asymmetric synthesis techniques have developed novel amino acid derivatives, including this compound derivatives, for potential use in drug development and synthesis of biologically active molecules (Yang, Guo, Gao, Zhao, Zhang, & Lin, 2015).
Biosynthesis and Regulation in Plants
The biosynthesis and regulation of phenylpropanoids, derived from aromatic amino acids like this compound, play significant roles in plant development and defense mechanisms. Studies on the regulatory mechanisms of phenylpropanoid biosynthesis highlight the involvement of miRNAs and transcription factors in controlling these pathways (Deng & Lu, 2017).
Thermodynamic Properties in Aqueous Solutions
Research into the thermodynamic properties of amino acids, including this compound, in aqueous solutions provides insights into protein stabilization mechanisms and interactions between amino acids and other molecules in biological systems (Pal & Chauhan, 2011).
Mechanism of Action
Target of Action
It’s common for amino acids and their derivatives to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Generally, amino acids and their derivatives can act as substrates for enzymatic reactions, modulators of receptor activity, or precursors for the synthesis of important biomolecules .
Biochemical Pathways
Amino acids are involved in a variety of biochemical pathways, including protein synthesis, neurotransmitter synthesis, and energy production .
Pharmacokinetics
Amino acids are generally well-absorbed in the gut, widely distributed in the body, metabolized in various tissues, and excreted in urine .
Result of Action
Amino acids and their derivatives can influence numerous cellular processes, including protein synthesis, cell signaling, and metabolic regulation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of amino acids .
Properties
IUPAC Name |
(2S)-2-amino-2-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSFFGLRQDZDE-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335235 |
Source
|
Record name | 2-Phenyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-26-0 |
Source
|
Record name | 2-Phenyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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